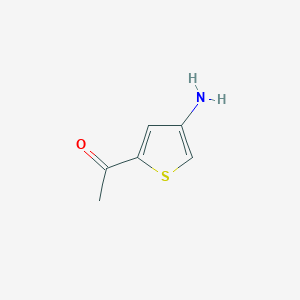

1-(4-Aminothiophen-2-yl)ethanone

Description

1-(4-Aminothiophen-2-yl)ethanone is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 4-position and an acetyl group at the 2-position. Its molecular formula is C₆H₇NOS, with a molecular weight of 153.2 g/mol. This compound serves as a precursor in synthesizing bioactive molecules, including antimicrobial and antiparasitic agents .

Properties

CAS No. |

692889-40-0 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

1-(4-aminothiophen-2-yl)ethanone |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,7H2,1H3 |

InChI Key |

MBWBHZYQZPLZRN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CS1)N |

Canonical SMILES |

CC(=O)C1=CC(=CS1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone

- Structure: Thiophene ring with 3-amino, 5-(4-chlorophenyl), and 2-acetyl groups.

- Molecular Formula: C₁₂H₁₀ClNOS.

- This compound (95% purity) is used in antimicrobial studies but lacks direct activity data in the provided evidence .

1-(4-Iodothiophen-2-yl)ethanone

- Structure : Thiophene with iodine at the 4-position and acetyl at the 2-position.

- Molecular Formula : C₆H₅IOS.

- Key Differences: The iodine atom increases molecular weight (276.07 g/mol) and polarizability, favoring halogen bonding interactions. Compared to the amino-substituted analog, iodine’s electron-withdrawing nature reduces nucleophilicity at the thiophene ring, altering reactivity in cross-coupling reactions .

1-(5-Amino-2,4-dihydroxyphenyl)ethanone

- Structure: Benzene ring with 5-amino, 2,4-dihydroxy, and acetyl groups.

- Molecular Formula: C₈H₉NO₃.

- Key Differences: The phenolic hydroxyl groups enhance solubility in polar solvents (e.g., water) via hydrogen bonding. This contrasts with the thiophene-based compound, which is less polar but more metabolically stable due to aromatic sulfur .

Comparison of Pharmacological Activity

Antimicrobial Activity

- 1-(4-Aminothiophen-2-yl)ethanone Derivatives: Schiff bases derived from similar ethanone precursors (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate antibacterial activity against E. coli and Salmonella Typhi .

- Indolyl-3-ethanone-α-thioethers: Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The nitro groups enhance electron-deficient character, improving target binding .

Antitubercular Activity

- Pyridine-based ethanones: Derivatives such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone inhibit Trypanosoma cruzi (Chagas disease) by targeting CYP51 enzymes. The trifluoromethyl group increases metabolic stability compared to thiophene analogs .

Physicochemical Properties and Reactivity

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP* | Solubility (Polarity) |

|---|---|---|---|---|

| 1-(4-Aminothiophen-2-yl)ethanone | 4-NH₂, 2-COCH₃ (thiophene) | 153.2 | 1.2 | Low (non-polar) |

| 1-[3-Amino-5-(4-Cl-Ph)-thienyl]ethanone | 3-NH₂, 5-Cl-Ph, 2-COCH₃ | 265.7 | 3.5 | Moderate (lipophilic) |

| 1-(5-Amino-2,4-diOH-Ph)ethanone | 5-NH₂, 2,4-OH, 1-COCH₃ | 167.16 | 0.8 | High (polar) |

*LogP estimated via fragment-based methods.

Reactivity Trends:

- Electrophilic Substitution: The amino group in 1-(4-Aminothiophen-2-yl)ethanone activates the thiophene ring toward electrophilic attack at the 5-position, unlike halogenated analogs .

- Condensation Reactions: Amino-thiophene derivatives readily form Schiff bases with diamines, whereas hydroxylated phenyl analogs undergo oxidation or glycosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.